molecular formula C10H10ClFO3 B13553402 Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13553402
M. Wt: 232.63 g/mol
InChI Key: AZOUBBKUJVHWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-chloro-5-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloro-5-fluorophenyl)-2-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

    3-(2-chloro-5-fluorophenyl)-2-hydroxypropanol: A reduced derivative with an alcohol group instead of an ester group.

    2-(2-chloro-5-fluorophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydro-quinoline-3,3(2H)-dicarbonitrile: A structurally related compound with additional functional groups.

Uniqueness

Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,13H,5H2,1H3

InChI Key

AZOUBBKUJVHWNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.